molecular formula C13H20N6O3S B14926919 1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide

1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B14926919
M. Wt: 340.40 g/mol
InChI Key: AHCYMJKZYQKPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole scaffold. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.

Preparation Methods

The synthesis of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Common synthetic routes include:

Chemical Reactions Analysis

1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole scaffold allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N6O3S

Molecular Weight

340.40 g/mol

IUPAC Name

1-ethyl-4-[(1-ethyl-3-methylpyrazol-4-yl)sulfonylamino]-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H20N6O3S/c1-5-18-7-10(12(16-18)13(20)14-4)17-23(21,22)11-8-19(6-2)15-9(11)3/h7-8,17H,5-6H2,1-4H3,(H,14,20)

InChI Key

AHCYMJKZYQKPID-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CN(N=C2C(=O)NC)CC

Origin of Product

United States

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